molecular formula C23H27N3O2 B2651865 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol CAS No. 899727-57-2

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol

Cat. No.: B2651865
CAS No.: 899727-57-2
M. Wt: 377.488
InChI Key: JLBMECBMMLBPNN-UHFFFAOYSA-N
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Description

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a spirocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. The structure includes a 4-methylphenol substituent and an ethyl group at the 1'-position of the piperidine moiety. Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity and metabolic stability .

Properties

IUPAC Name

2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-25-12-10-23(11-13-25)26-20(17-6-4-5-7-22(17)28-23)15-19(24-26)18-14-16(2)8-9-21(18)27/h4-9,14,20,27H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMECBMMLBPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)-4-methylphenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the oxazine ring. The final step involves the spirocyclization to form the spiro compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce amines .

Scientific Research Applications

2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • The piperidine vs.
  • Aromatic substituents (e.g., naphthalen-2-yl vs. chlorophenyl ) modulate steric bulk and π-π stacking interactions.
  • Alkyl chain variations (ethyl, propyl, methyl) influence logP values and pharmacokinetic profiles .

Physicochemical Properties

Predicted collision cross-section (CCS) data for 2-(naphthalen-2-yl)-1'-propyl... provide insights into ionization and membrane permeability:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 412.23833 206.3
[M+Na]+ 434.22027 222.6
[M-H]- 410.22377 214.2

Higher CCS values correlate with larger molecular surface areas, suggesting reduced diffusion rates in biological systems. The target compound’s ethyl and methylphenol groups likely result in intermediate CCS values compared to bulkier analogs (e.g., naphthalen-2-yl derivative) .

Methods of Structural Comparison

Similarity between compounds is quantified using Tanimoto coefficients , which compare binary molecular fingerprints. Studies indicate that coefficients >0.85 signify high structural similarity . For example:

  • The target compound and 2-(7-methoxy-1'-methyl...) likely share a Tanimoto score >0.7 due to overlapping core structures.
  • Substituent-driven differences (e.g., chloro vs. ethyl groups) reduce similarity scores but retain functional group pharmacophores .

Biological Activity

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C22H25N3O2
  • Molecular Weight : 363.5 g/mol
  • CAS Number : 899727-51-6

Synthesis Methods

The compound can be synthesized through various methods involving the condensation of specific precursors. The general synthetic route involves:

  • Condensation Reaction : Utilizing 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes.
  • Optimization : Adjusting reaction conditions such as temperature and catalyst concentration to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. A study on related pyrazole derivatives has shown promising results against various bacteria and fungi:

  • In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Results : Some derivatives demonstrated higher efficacy than standard antibiotics like Amoxicillin.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer activity:

  • Mechanism of Action : It is hypothesized that the compound interacts with specific molecular targets within cancer cells, potentially inhibiting growth and inducing apoptosis.

Neuroprotective Effects

Emerging studies have investigated the neuroprotective effects of similar compounds within the spirocyclic class:

  • CNS Activity : Some derivatives have shown promise in modulating neurotransmitter pathways, indicating potential for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited significant inhibition zones compared to controls.
    CompoundInhibition Zone (mm)Control (Amoxicillin)
    Derivative A2015
    Derivative B2518
  • Anticancer Screening :
    • In a screening for anticancer activity, a derivative was tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    1080
    5050
    10030

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